Thiopyrophosphoric acid, tetramethyl ester

Overview

Description

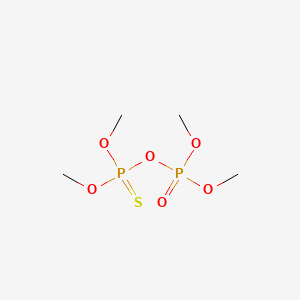

Thiopyrophosphoric acid, tetramethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C₄H₁₂O₆P₂S and its molecular weight is 250.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Degradation of Polymers

Esters of phosphoric acids, such as H-phosphonic and phosphoric acid esters, have been extensively researched for their effectiveness in the chemical degradation of polymers, including polyurethanes, polycarbonates, and polyamides. These compounds offer a promising avenue for addressing the accumulation of polymer wastes, showcasing their potential in recycling and waste management applications. The degradation products often contain phosphorus moieties, lending the materials fire retardant properties, which can be repurposed in the creation of new materials, such as rigid polyurethane foams (Mitova et al., 2013).

Biotechnological Applications

Lactic acid, a well-known hydroxycarboxylic acid, has seen its commercial production scale up through biomass fermentation. Beyond its primary use in biodegradable polymers, lactic acid serves as a precursor for several chemicals via both chemical and biotechnological routes, including the production of esters such as lactate ester. This demonstrates the versatility of esters in creating value-added products from bio-based feedstocks, hinting at the potential for Thiopyrophosphoric acid, tetramethyl ester to be used in similar biotechnological applications (Gao et al., 2011).

Synthesis of Fatty Esters and Surfactants

Research into the synthesis of fatty esters of glycerol, polyglycerols, and sorbitol from renewable resources emphasizes the growing importance of solid catalysts in creating more efficient and environmentally friendly processes. These esters are crucial in the food, detergents, and cosmetics industries as nonionic surfactants. The move towards solid catalyst-based processes for ester production underlines the potential for this compound to contribute to advancements in green chemistry and sustainable manufacturing practices (Márquez-Álvarez et al., 2004).

Environmental and Toxicological Studies

Esters are a focal point in environmental and toxicological studies, particularly concerning their impact on aquatic life. Phthalate esters, for example, have been extensively researched for their acute and chronic toxicity to a wide range of aquatic organisms. This body of work highlights the critical need for understanding the environmental fate and biological effects of esters, suggesting a similar need for studies on this compound to ensure its safe and responsible use (Staples et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

dimethoxyphosphinothioyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965404 | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-73-4, 51120-35-5 | |

| Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sulfotep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-spiro[benzo[4,5]thieno[2,3-d]pyrimidine-8,2'-[1,3]dithiolane]-2,4(1H,3H)-dione](/img/structure/B1142737.png)

![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)